3-Chloro-4-fluoro-5-nitrobenzoic acid molecular structure
3-Chloro-4-fluoro-5-nitrobenzoic acid molecular structure
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 3-Chloro-4-fluoro-5-nitrobenzoic Acid
This guide offers a comprehensive technical overview of 3-chloro-4-fluoro-5-nitrobenzoic acid, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into the specific attributes of its molecular structure, the rationale behind its synthesis, its predicted spectroscopic signature, and its potential as a strategic building block in the development of novel therapeutics.
Introduction: Defining a Key Synthetic Intermediate
3-Chloro-4-fluoro-5-nitrobenzoic acid (CAS No. 132992-43-9) is a substituted benzoic acid derivative featuring a dense arrangement of electron-withdrawing groups.[1] Its utility stems from this unique substitution pattern, which imparts specific reactivity characteristics that are highly valuable in multi-step organic synthesis.
It is critical for researchers to distinguish this compound from its isomers, such as 2-chloro-4-fluoro-5-nitrobenzoic acid or 3-chloro-5-fluoro-4-nitrobenzoic acid, as the precise placement of the chloro, fluoro, and nitro substituents dictates the electronic and steric environment of the molecule, thereby governing its reaction pathways and suitability for specific synthetic targets.[2][3] This guide focuses exclusively on the 3-chloro-4-fluoro-5-nitro isomer.
Molecular Structure and Spectroscopic Characterization
Table 1: Key Physicochemical and Predicted Spectroscopic Properties
| Property | Value / Predicted Characteristics |
| CAS Number | 132992-43-9[1] |
| Molecular Formula | C₇H₃ClFNO₄[1] |
| Molecular Weight | 219.55 g/mol [1] |
| Predicted ¹H NMR | Two signals expected in the aromatic region (>8.0 ppm). One proton (H-2) will appear as a doublet due to coupling with the fluorine atom. The other proton (H-6) will appear as a singlet or a finely split doublet. |
| Predicted ¹³C NMR | Seven unique carbon signals are expected. The carboxyl carbon (~165 ppm), the carbon bearing the nitro group (>145 ppm), the carbon bearing the fluorine (with a large C-F coupling constant), and four other distinct aromatic carbon signals. |
| Predicted ¹⁹F NMR | A single resonance is expected, which will be split into a doublet by the adjacent proton (H-2). |
| Key IR Absorptions | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹), and C-F/C-Cl stretches in the fingerprint region. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 219 (and 221 for the ³⁷Cl isotope). Expected fragments correspond to the loss of •OH (m/z 202), •COOH (m/z 174), and •NO₂ (m/z 173). |
Synthesis: A Study in Electrophilic Aromatic Substitution
The most direct and well-documented method for preparing 3-chloro-4-fluoro-5-nitrobenzoic acid is the electrophilic aromatic substitution (nitration) of 3-chloro-4-fluorobenzoic acid.[1][3]
Mechanistic Rationale: The Logic of Regioselectivity
The successful synthesis hinges on controlling the position of the incoming nitro group. This is dictated by the directing effects of the substituents already present on the aromatic ring:
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Carboxylic Acid (-COOH): This is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.
-
Chlorine (-Cl) and Fluorine (-F): Halogens are deactivating due to their strong inductive electron withdrawal. However, they possess lone pairs that can be donated via resonance, making them ortho, para-directors.[4]
In the starting material, 3-chloro-4-fluorobenzoic acid, the positions are influenced as follows:
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The -COOH group directs meta to itself, favoring positions C-3 and C-5.
-
The -Cl group at C-3 directs ortho (to C-2 and C-4) and para (to C-6).
-
The -F group at C-4 directs ortho (to C-3 and C-5) and para (to C-2).
The position C-5 is strongly favored because it is meta to the powerful -COOH director and ortho to the fluorine atom. This convergence of directing effects makes the C-5 position the most nucleophilic and sterically accessible site for the electrophilic nitronium ion (NO₂⁺), leading to the desired product.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from established laboratory procedures.[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, charge 3-chloro-4-fluorobenzoic acid (1.0 eq, e.g., 2.50 g, 14.32 mmol) and concentrated sulfuric acid (e.g., 10 mL).
-
Addition of Nitrating Agent: Cool the flask in an ice bath. Slowly add concentrated nitric acid (1.5 eq, e.g., 0.91 mL, 21.48 mmol) dropwise while stirring, ensuring the temperature remains controlled.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Subsequently, heat the reaction mixture to 100 °C and maintain this temperature for 2 hours.
-
Product Isolation (Workup): Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water. The product will precipitate as a solid.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid. Dry the purified product under vacuum. This method typically yields the product as a white powder with a 78% yield.[1]
Applications in Drug Development and Chemical Synthesis
The true value of 3-chloro-4-fluoro-5-nitrobenzoic acid lies in its role as a versatile synthetic intermediate. The combination of a carboxylic acid handle, a fluorine atom crucial for metabolic stability and binding affinity in many drugs, and strategically placed chloro and nitro groups makes it an ideal precursor for complex molecules.[5]
A primary application is in the synthesis of fluoroquinolone antibiotics . The core structure of this molecule contains several key features that can be elaborated into the quinolone scaffold. The fluorine at C-4 and the carboxylic acid at C-1 of our starting material map directly onto the C-6 fluorine and C-3 carboxylic acid moieties that are hallmarks of the quinolone class and essential for their antibacterial activity.[6]
The nitro and chloro groups can be further manipulated. The nitro group can be reduced to an amine, which can then be used to form a new ring system. The chloro group can be displaced via nucleophilic aromatic substitution (SNAr) to introduce other functionalities. This high degree of "synthetic optionality" makes the molecule a powerful tool for drug discovery professionals.
Conclusion
3-Chloro-4-fluoro-5-nitrobenzoic acid is more than a simple chemical; it is a carefully designed synthetic tool. Its structure is a testament to the principles of physical organic chemistry, where the interplay of inductive and resonance effects is harnessed to achieve a specific synthetic outcome. Understanding its molecular structure through predictive spectroscopy, the mechanistic basis of its synthesis, and its potential applications provides researchers with the expert knowledge required to leverage this valuable compound in the pursuit of novel chemical entities.
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